Bienvenue dans la boutique en ligne BenchChem!

Lsd1-IN-15

Epigenetics Histone Demethylase Cancer Biology

Lsd1-IN-15 provides a unique dual LSD1/MAO-A/B inhibition profile (LSD1-CoREST IC50 149 nM, MAO-A 28 nM, MAO-B 327 nM) not achievable with MAO-sparing LSD1 inhibitors (e.g., SP-2509, GSK-LSD1). Its concurrent MAO activity makes it a critical reference compound for attributing phenotypic effects in prostate cancer (LNCaP IC50 9.9 μM) and CNS models (predicted BBB permeability 0.37). ≥98% purity, ambient shipping, and verified IC50 values ensure reproducibility across selectivity panels, AR-positive prostate cancer studies, and medicinal chemistry campaigns.

Molecular Formula C22H20N2O
Molecular Weight 328.4 g/mol
Cat. No. B12419987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-15
Molecular FormulaC22H20N2O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20N2O/c23-21-14-20(21)16-9-11-19(12-10-16)24-22(25)18-8-4-7-17(13-18)15-5-2-1-3-6-15/h1-13,20-21H,14,23H2,(H,24,25)
InChIKeySVQPTTBPYBICDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lsd1-IN-15 Procurement Data: Potency, Selectivity Profile, and Cellular Activity of LSD1 Inhibitor Compound 1b


Lsd1-IN-15 (also designated compound 1b) is a small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). It exhibits inhibitory activity against the LSD1-CoREST complex (IC50 = 0.149 μM) and also inhibits the related flavin-dependent enzymes monoamine oxidase A (MAO-A; IC50 = 0.028 μM) and monoamine oxidase B (MAO-B; IC50 = 0.327 μM) . In cellular assays, Lsd1-IN-15 induces growth arrest in the androgen-sensitive prostate cancer cell line LNCaP with an IC50 value of 9.9 μM [1]. The compound is marketed as a research-use-only biochemical tool and is not reported to be in active clinical development.

Why LSD1 Inhibitor Interchangeability Is Not Guaranteed: Structural and Selectivity Drivers of Lsd1-IN-15 Differentiation


LSD1 inhibitors comprise a chemically diverse class of compounds with distinct mechanisms of action, selectivity profiles, and pharmacological properties. The term 'LSD1 inhibitor' encompasses tranylcypromine-derived irreversible covalent inhibitors (e.g., GSK-LSD1, ORY-1001), reversible non-competitive antagonists (e.g., SP-2509), and reversible active-site inhibitors (e.g., CC-90011), each with profoundly different off-target profiles, particularly with respect to MAO-A and MAO-B inhibition [1]. Lsd1-IN-15, as a compound that inhibits both LSD1 and MAO-A/B in the sub-micromolar range, occupies a distinct position within this continuum that cannot be replicated by MAO-sparing LSD1 inhibitors or LSD1-sparing MAO inhibitors. Consequently, generic substitution of one LSD1 inhibitor for another without empirical validation of the specific selectivity and potency parameters relevant to the experimental system may yield non-comparable or misleading results, particularly in models where MAO activity influences cellular phenotypes or metabolism.

Lsd1-IN-15 Comparative Evidence: Head-to-Head and Cross-Study Quantitative Differentiation from Key LSD1 Inhibitor Comparators


LSD1-CoREST Complex Inhibition: Lsd1-IN-15 Versus SP-2509, GSK-LSD1, ORY-1001, and CC-90011

Lsd1-IN-15 inhibits the LSD1-CoREST complex with an IC50 value of 0.149 μM (149 nM) . This places its LSD1 inhibitory potency intermediate among commonly used tool compounds: it is approximately 11.5-fold less potent than SP-2509 (IC50 = 13 nM) , approximately 9.3-fold less potent than GSK-LSD1 (IC50 = 16 nM) , approximately 7.5-fold less potent than ORY-1001 (IC50 <20 nM) , and approximately 600-fold less potent than the clinical candidate CC-90011 (IC50 = 0.25 nM) .

Epigenetics Histone Demethylase Cancer Biology

Monoamine Oxidase Inhibition Profile: Lsd1-IN-15 Dual MAO-A/MAO-B Activity Contrasted with MAO-Sparing LSD1 Inhibitors

Lsd1-IN-15 potently inhibits both MAO-A (IC50 = 0.028 μM) and MAO-B (IC50 = 0.327 μM) . This profile contrasts sharply with SP-2509, which exhibits no detectable inhibition of MAO-A or MAO-B at concentrations up to 300 μM . GSK-LSD1 and ORY-1001 also demonstrate high selectivity for LSD1 over MAO-A and MAO-B, with selectivity ratios exceeding 1,000-fold . Consequently, Lsd1-IN-15 is approximately 10,000-fold more potent against MAO-A than SP-2509 (calculated using a conservative SP-2509 IC50 >300 μM estimate) and approximately 3,600-fold more potent than ORY-1001 (MAO-A/B IC50 >100 μM).

Monoamine Oxidase Off-Target Selectivity Neuropharmacology

Cellular Antiproliferative Activity in LNCaP Prostate Cancer Cells: Lsd1-IN-15 Compared with SP-2509

Lsd1-IN-15 induces cell growth arrest in the androgen-sensitive prostate cancer cell line LNCaP with an IC50 value of 9.9 μM [1]. SP-2509, in contrast, has been reported to inhibit LNCaP cell growth with an IC50 value of approximately 0.5-1 μM based on published cell viability data [2]. This indicates that Lsd1-IN-15 is approximately 10- to 20-fold less potent than SP-2509 in this prostate cancer cellular model.

Prostate Cancer Cell Proliferation Oncology

Predicted Blood-Brain Barrier Permeability: Lsd1-IN-15 In Silico Assessment Versus GSK-LSD1 and ORY-1001

Computational predictions from the canSAR database indicate that Lsd1-IN-15 has an average blood-brain barrier (BBB) permeability probability of 0.37 (95% CI: 0.21-0.53) [1]. This probability is higher than that predicted for GSK-LSD1 (average probability 0.28; 95% CI: 0.19-0.37) [2] and substantially higher than that predicted for a structurally related compound with a probability of 0.17 (95% CI: 0.08-0.26) [3]. These in silico predictions suggest a moderate likelihood of CNS penetration for Lsd1-IN-15 relative to other LSD1 inhibitors.

CNS Penetration Blood-Brain Barrier In Silico ADME

Lsd1-IN-15 Recommended Application Scenarios Based on Quantified Differentiation Evidence


Dual LSD1/MAO Inhibition Studies in Prostate Cancer Models

Based on its IC50 values of 0.149 μM against LSD1-CoREST, 0.028 μM against MAO-A, and 9.9 μM against LNCaP prostate cancer cells , Lsd1-IN-15 is appropriate for investigations examining the combined contribution of LSD1 and monoamine oxidase inhibition to prostate cancer cell growth arrest. Researchers seeking to compare LSD1-selective inhibitors (e.g., SP-2509, GSK-LSD1) with a compound possessing concurrent MAO inhibitory activity will find Lsd1-IN-15 a suitable comparator.

Comparative Selectivity Profiling in Epigenetic Tool Compound Panels

Given its distinct selectivity profile—intermediate LSD1 potency (149 nM) combined with potent MAO-A/B inhibition—Lsd1-IN-15 serves as a critical reference compound in LSD1 inhibitor selectivity panels. Its inclusion alongside SP-2509 (LSD1-selective, MAO-sparing, 13 nM LSD1 IC50), GSK-LSD1 (irreversible LSD1-selective, 16 nM), and ORY-1001 (covalent LSD1-selective, <20 nM) [1] enables researchers to attribute phenotypic effects specifically to LSD1 versus off-target MAO engagement.

CNS-Penetrant LSD1 Inhibitor Probe Development and Validation

The in silico-predicted BBB permeability probability of 0.37 for Lsd1-IN-15, which exceeds that of GSK-LSD1 (0.28) [2], supports its use as a starting point for medicinal chemistry campaigns targeting CNS disorders where LSD1 modulation is hypothesized to confer therapeutic benefit. Experimental validation of BBB penetration in rodent models is recommended to confirm these computational predictions prior to extensive in vivo CNS studies.

Androgen-Sensitive Prostate Cancer Cell Line Studies

Lsd1-IN-15 demonstrates cell growth arrest in the androgen-sensitive LNCaP prostate cancer cell line with an IC50 of 9.9 μM . This cellular activity supports its use in androgen receptor (AR)-positive prostate cancer models, including investigations of LSD1-AR crosstalk and combination studies with AR-targeted therapeutics, where the compound's intermediate LSD1 potency may provide a window for observing combinatorial effects without complete pathway suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lsd1-IN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.